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molecular formula C7H6F3NO B143639 (6-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 131747-53-0

(6-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No. B143639
M. Wt: 177.12 g/mol
InChI Key: LDPSHXVZVLFJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737300B2

Procedure details

To a suspension of 6-trifluoromethylpyridine-2-carboxylic acid (2.53 g, 13.2 mmol) in THF (50 mL) cooled to −5° C. was added triethylamine (1.84 mL, 13.2 mmol) followed by addition of ethyl chloroformate (1.26 mL, 13.2 mmol) and the reaction mixture was stirred for 30 min at 0° C. Lithium borohydride (718 mg, 33 mmol) was added in portions, maintaining the temperature below −5° C. After the addition was complete, the reaction was allowed to warm to room temperature and stirred for 1 h. Temperature was lowered to −5° C. and methanol (10 mL) was added followed by addition of aqueous sodium hydroxide (10 mL, 10%). After the addition of ethyl acetate (50 mL) and water (40 mL), dilute hydrochloric acid was added to obtain pH=5.0. After washing aqueous layer thoroughly with ethyl acetate the combined organic extracts were dried over MgSO4 and concentrated. Purification by flash column (30% EtOAc-Hexane) gave (6-trifluoromethylpyridin-2-yl)methanol (760 mg) as an oil.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.84 mL
Type
reactant
Reaction Step Three
Quantity
1.26 mL
Type
reactant
Reaction Step Four
Quantity
718 mg
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[N:8]=[C:7]([C:9](O)=[O:10])[CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Li+].[OH-].[Na+].Cl>C1COCC1.O.C(OCC)(=O)C.CO>[F:12][C:2]([F:1])([F:13])[C:3]1[N:8]=[C:7]([CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.53 g
Type
reactant
Smiles
FC(C1=CC=CC(=N1)C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.84 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1.26 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
Quantity
718 mg
Type
reactant
Smiles
[BH4-].[Li+]
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was lowered to −5° C.
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to obtain pH=5.0
WASH
Type
WASH
Details
After washing aqueous layer thoroughly with ethyl acetate the combined organic extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column (30% EtOAc-Hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=CC(=N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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